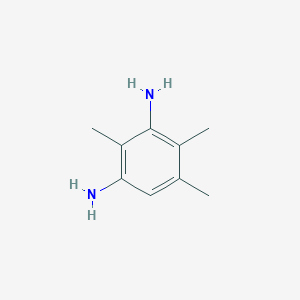

2,4,5-Trimethyl-m-phenylenediamine

Description

Contextualizing 2,4,5-Trimethyl-m-phenylenediamine within the Aromatic Diamine Class

Aromatic diamines are a class of organic compounds characterized by an aromatic ring, such as a benzene (B151609) ring, substituted with two amino functional groups (-NH₂). Their versatile reactivity makes them crucial building blocks in the synthesis of a wide array of materials and complex molecules. The parent compound, m-phenylenediamine (B132917), features the two amino groups at positions 1 and 3 on the benzene ring.

This compound is a derivative of m-phenylenediamine, distinguished by the presence of three methyl (-CH₃) groups attached to the benzene ring at the 2, 4, and 5 positions, in addition to the two amino groups at the 1 and 3 positions. The specific arrangement of these substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications.

Significance of Trimethylated Phenylenediamines in Organic Synthesis and Materials Science

Trimethylated phenylenediamines, including isomers like this compound, are of particular importance in several areas of chemical science. The methyl groups can enhance the solubility of resulting polymers in organic solvents and influence the thermal and mechanical properties of materials. nih.gov

In organic synthesis, the amino groups of these diamines serve as nucleophiles, allowing them to react with a variety of electrophiles to form new carbon-nitrogen bonds. This reactivity is fundamental to the production of polyamides, polyimides, and other polymers. For instance, m-phenylenediamine is a key monomer in the production of high-strength aramid fibers and as a curing agent for epoxy resins. nih.govchemicalbook.com The addition of methyl groups can modify the reactivity of the amino groups and the properties of the resulting polymers. youtube.com

In materials science, the incorporation of trimethylated phenylenediamines into polymer backbones can lead to materials with tailored properties. These may include enhanced thermal stability, improved mechanical strength, and specific optical or electronic characteristics. For example, substituted p-phenylenediamines have been investigated for their role in creating soluble and thermally stable polymers. nih.gov

Current Landscape of Academic Research on this compound and Related Isomers

The current academic research landscape for trimethylated phenylenediamines is varied, with a significant focus on the more readily available isomers. A considerable body of research exists for m-phenylenediamine and its derivatives in the context of polymer chemistry and materials science. chemicalbook.comrsc.org

A prominent isomer in the literature is 2,4,6-trimethyl-m-phenylenediamine. A key distinction between the 2,4,5- and 2,4,6-isomers lies in the substitution pattern and resulting molecular symmetry. 2,4,6-trimethyl-m-phenylenediamine has a symmetrical substitution pattern with methyl groups flanking both amino groups. This steric hindrance can affect the reactivity of the amino groups in polymerization reactions. In contrast, this compound has an asymmetrical substitution pattern, which can lead to different packing in the solid state and potentially different polymer microstructures.

The synthesis of 2,4,6-trimethyl-m-phenylenediamine is well-documented and typically involves the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to form 1,3,5-trimethyl-2,4-dinitrobenzene, followed by the reduction of the nitro groups to amino groups. chemicalbook.comcymitquimica.com The synthesis of this compound would likely proceed through a similar pathway, starting from the corresponding trimethylbenzene isomer, pseudocumene (1,2,4-trimethylbenzene). The nitration of pseudocumene would be followed by the reduction of the resulting dinitro compound. wikipedia.org

The physical properties of these isomers also differ. For example, the melting point of 2,4,6-trimethyl-m-phenylenediamine is reported to be in the range of 89-91 °C. chemicalbook.comsigmaaldrich.comvwr.com While specific data for this compound is less common in readily available literature, the properties of its precursor, 2,4,5-trimethylaniline, are documented. nist.gov

The reactivity of the amino groups in phenylenediamines is influenced by the electronic effects of the substituents on the aromatic ring. Methyl groups are electron-donating, which generally increases the basicity of the amino groups compared to unsubstituted aniline. However, the position of the methyl groups relative to the amino groups can also introduce steric hindrance, which can modulate their reactivity in chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,4,5-trimethylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)7(3)9(11)6(5)2/h4H,10-11H2,1-3H3 |

InChI Key |

KDQQGITXGPBWPD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)N)C)N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)N)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Trimethyl M Phenylenediamine

Strategic Approaches to the Synthesis of Substituted Phenylenediamines

The synthesis of substituted phenylenediamines, such as 2,4,5-trimethyl-m-phenylenediamine, often involves multi-step processes that require careful control of reaction parameters to achieve high yields and purity. A predominant strategy involves the introduction of nitro groups onto an aromatic ring followed by their reduction to amino groups.

Nitration and Subsequent Hydrogenation Reduction Pathways for Trimethyl-m-phenylenediamines

A common and effective route for synthesizing trimethyl-m-phenylenediamines is through the nitration of a corresponding trimethylbenzene precursor, followed by the hydrogenation of the resulting dinitro compound. google.com This two-step process is a cornerstone in the industrial production of various aromatic diamines.

The initial step involves the nitration of a trimethylbenzene isomer using a mixture of nitric acid and sulfuric acid. This reaction introduces two nitro groups onto the aromatic ring, yielding a dinitrotrimethylbenzene intermediate. The subsequent and final step is the reduction of these nitro groups to amino groups, which is typically achieved through catalytic hydrogenation, to produce the desired trimethyl-m-phenylenediamine. google.comgoogle.com

Achieving high purity and yield in the synthesis of trimethyl-m-phenylenediamines necessitates the careful optimization of reaction conditions and the selection of appropriate reagents. For the nitration step, the ratio of sulfuric acid to nitric acid, reaction temperature, and reaction time are critical parameters that influence the degree and position of nitration. google.com For instance, a specific weight ratio of H₂SO₄ to HNO₃ (e.g., 78:22) and controlling the temperature, for example, by initially maintaining it at 50°C and then raising it to 90°C, have been shown to be effective. google.com

In the subsequent hydrogenation reduction step, factors such as the choice of catalyst, solvent, hydrogen pressure, and temperature are pivotal. The use of an appropriate solvent, like methanol, and a suitable catalyst are crucial for the efficient conversion of the dinitro intermediate to the final diamine product. google.com Optimization of these conditions can lead to high product purity (e.g., 99.6%) and yield (e.g., 94.2%). google.com

Table 1: Optimized Reaction Conditions for the Synthesis of a Trimethyl-m-phenylenediamine

| Parameter | Nitration | Hydrogenation Reduction |

|---|---|---|

| Reactants/Reagents | Trimethylbenzene, Mixed Acid (H₂SO₄/HNO₃) | Dinitrotrimethylbenzene, Hydrogen |

| Catalyst | - | Nickel Catalyst |

| Solvent | - | Methanol |

| Temperature | 50-95°C google.com | 60-80°C google.com |

| Pressure | Atmospheric | 1-3 MPa google.com |

| Purity | - | 99.6% google.com |

| Yield | - | 94.2% google.com |

The choice of catalyst is a determining factor in the efficiency of the hydrogenation reduction of dinitrotrimethylbenzenes. Nickel catalysts are frequently employed for this transformation due to their high activity and relatively lower cost compared to precious metal catalysts. google.com The catalyst is typically used as a solid, finely divided powder to maximize its surface area, which in turn increases the reaction rate. youtube.com The reaction occurs on the surface of the catalyst, where the hydrogen molecules and the dinitro compound are adsorbed, facilitating the reduction process. youtube.com

The hydrogenation process is generally carried out in a liquid phase, often in a solvent such as methanol. google.com The use of a catalyst like nickel under controlled hydrogen pressure and temperature allows for the selective reduction of the nitro groups to amino groups, yielding the desired diamine. google.com While nickel is a common choice, other catalytic systems, including those based on palladium on charcoal, have also been utilized for the hydrogenation of dinitroaromatic compounds. google.com The effectiveness of a catalyst can be influenced by the purity of the starting materials, as certain impurities can act as catalyst poisons and reduce efficiency. google.com

Alternative Synthetic Routes from Precursor Compounds

While the nitration-hydrogenation pathway is prevalent, alternative synthetic routes for producing phenylenediamines from different precursor compounds exist. These methods aim to circumvent some of the challenges associated with the traditional route, such as the use of harsh nitrating acids or the generation of hazardous byproducts.

One alternative approach involves the use of isophthalamide (B1672271) as a precursor. This method avoids the mixed acid nitration process entirely. The synthesis can start from m-xylene (B151644), which is converted to isophthalamide through several steps, such as ammoxidation to m-phthalonitrile followed by hydrolysis. The isophthalamide is then reacted with a hypohalite or halogen in an alkaline solvent to yield m-phenylenediamine (B132917). google.com

Another strategy involves the reductive amination of dialdehydes. This method can be a greener alternative for producing diamines. rsc.org Other less common routes that have been explored for the synthesis of substituted phenylenediamines include diazotization and the self-coupling of aniline, though these may present their own challenges regarding purity and byproduct formation. google.com

Comparative Analysis of Synthetic Efficiencies and Environmental Considerations in Aryl Diamine Production

When comparing synthetic routes for aryl diamines, both efficiency and environmental impact are crucial considerations. The traditional nitration-hydrogenation pathway, while often efficient in terms of yield and purity, utilizes strong acids and can generate significant amounts of acidic waste. google.comgoogle.com The dinitro intermediates can also be highly explosive, posing safety risks. google.com

Alternative routes, such as those starting from isophthalamide, are designed to be safer and cleaner by avoiding the nitration step and the generation of waste acid. google.com Green chemistry principles are increasingly being applied to the synthesis of aryl amines to minimize environmental impact. This includes the use of more environmentally friendly solvents, such as water under certain conditions, and developing metal-free catalytic systems. researchgate.net

The production of aromatic amines, in general, is an area of environmental concern as these compounds and their derivatives can be persistent pollutants with potential toxic and carcinogenic effects. nih.govresearchgate.net Therefore, developing synthetic methodologies that are not only efficient but also environmentally benign is a key focus of modern chemical research. This includes designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. wjarr.com

Chemical Reactivity and Derivatization of 2,4,5 Trimethyl M Phenylenediamine

Amination Reactions and Functional Group Transformations of the Aromatic Diamine Core

The amino groups of 2,4,5-trimethyl-m-phenylenediamine are primary sites for a variety of functional group transformations. These reactions are fundamental to incorporating this compound into larger molecular structures.

Direct deaminative functionalization offers a pathway to convert amines into other functional groups such as bromides, chlorides, iodides, phosphates, thioethers, and alcohols. nih.gov This approach avoids traditional multi-step preactivation strategies, like the formation of diazonium ions. nih.gov For instance, anomeric amide-mediated deaminative functionalization can generate a carbon-centered radical, enabling direct conversion of the amine. nih.gov

The amino groups can also undergo transformations to amides, a common reaction in organic synthesis. solubilityofthings.com A variety of reagents and named reactions can be employed for these transformations, including the use of acid chlorides, anhydrides, or coupling agents like TBTU for acid-amine coupling. organic-synthesis.com

Table 1: Examples of Functional Group Transformations for Aromatic Amines

| Transformation | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| Deaminative Bromination | Anomeric Amide Reagent | Bromide |

| Deaminative Phosphonylation | Triethyl Phosphite | Phosphate |

| Deaminative Thiolation | Disulfides | Thioether |

| Amide Formation | Acid Chloride/Anhydride (B1165640) | Amide |

Formation of Schiff Bases and Other Condensation Products Involving Aryl Diamines

Aromatic diamines like this compound readily undergo condensation reactions with carbonyl compounds to form Schiff bases, which contain an azomethine (-C=N-) group. researchgate.netjocpr.com These reactions are significant for the synthesis of various heterocyclic systems and coordination complexes.

A novel Schiff base, L2, was synthesized from 2,4,6-trimethyl-m-phenylenediamine and o-vanillin. researchgate.net The resulting Schiff base was then used to form dinuclear Co(II) and Zn(II) complexes. researchgate.net The synthesis of Schiff bases from phenylenediamines and salicylaldehyde (B1680747) has also been reported, highlighting the versatility of these reactions. jocpr.comresearchgate.net The formation of these Schiff bases often involves refluxing the diamine and the carbonyl compound in an alcoholic solvent. jocpr.com

The condensation of phenylenediamines with ketones can lead to the formation of benzodiazepines, a class of heterocyclic compounds with significant biological and pharmaceutical applications. researchgate.net For example, the reaction of o-phenylenediamine (B120857) with excess acetone, catalyzed by silver nitrate, yields 2,2,4-trimethyl-2,3-dihydro-1H-benzo[b] nih.govphenomenex.comdiazepine. researchgate.net This reaction highlights the potential for this compound to form analogous heterocyclic structures. The reaction of o-phenylenediamines with aliphatic ketones has been shown to produce benzimidazoles through the cleavage of a carbon-carbon bond.

Electrophilic and Nucleophilic Substitution Reactions on the Trimethylphenylene Ring

The trimethylphenylene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, influenced by the directing effects of the amine and methyl groups.

Electrophilic Aromatic Substitution: The amino groups are strong activating groups and ortho-, para-directors, while the methyl groups are also activating and ortho-, para-directing. This makes the aromatic ring highly susceptible to electrophilic attack. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The generation of the electrophile is a key step, often requiring a catalyst. byjus.comsavemyexams.com For instance, in nitration, concentrated nitric and sulfuric acids are used to generate the nitronium ion (NO2+). savemyexams.com

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally nucleophilic, they can undergo nucleophilic substitution if they possess strong electron-withdrawing substituents. wikipedia.org The amino groups in this compound are electron-donating, making classical SNAr reactions less favorable unless the ring is further modified. However, SNAr reactions are more feasible with heteroaromatic systems or when powerful nucleophiles are used. wikipedia.orgyoutube.com Recent studies have also shown that some reactions previously thought to be stepwise SNAr might proceed through a concerted mechanism. nih.gov

Derivatization Strategies for Analytical and Application-Specific Purposes

Derivatization is a crucial technique to modify the properties of this compound for specific analytical methods, particularly to enhance volatility for gas chromatography (GC).

Alkylation and acylation are common derivatization techniques. Alkylation introduces an alkyl group, while acylation introduces an acyl group. nih.gov These methods can reduce the polarity of the amine groups.

Trifluoroacetylation, the introduction of a trifluoroacetyl group, is a specific type of acylation. researchgate.net Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose. researchgate.net The reaction of 3-(trifluoroacetyl)chromones with diamines has been studied, leading to either mono- or bis-adducts depending on the reaction conditions and substituents. researchgate.net

Silylation is a widely used derivatization method in gas chromatography to increase the volatility and thermal stability of polar compounds like amines. youtube.com This process involves replacing an active hydrogen atom from the amino group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This substitution reduces the polarity of the compound and minimizes hydrogen bonding, making it more suitable for GC analysis. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a combination of N,O-Bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS) are commonly employed for the silylation of amines. nih.govcolostate.edu The reaction is typically carried out in an aprotic solvent to prevent the silylating reagent from reacting with the solvent. phenomenex.com

Table 2: Common Silylating Reagents for Amines

| Reagent | Abbreviation | Notes |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Features strong leaving groups, suitable for derivatizing amines. phenomenex.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A volatile reagent for trimethylsilylation. youtube.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Often used in combination with a catalyst like TMCS. colostate.edu |

| N-trimethylsilylimidazole | TMSI | Can also target phenols and thiols. phenomenex.com |

Polymer Science and Advanced Materials Applications of 2,4,5 Trimethyl M Phenylenediamine

Utilization as a Monomer in Polymer Synthesis

2,4,5-Trimethyl-m-phenylenediamine serves as a fundamental building block in the creation of various polymers through distinct polymerization pathways. Its diamine functionality allows it to be readily incorporated into polymer chains via polycondensation reactions, while the electron-rich aromatic ring makes it suitable for oxidative polymerization to form conducting polymers.

Polycondensation Reactions for Polymer Backbone Formation (e.g., Polyimides, Polyamides)

Polycondensation is a key method for integrating this compound into the backbone of high-performance polymers like polyimides and polyamides. These materials are known for their exceptional thermal stability and mechanical strength. The incorporation of the trimethylphenylenediamine moiety can, however, modify these properties, often enhancing solubility and processability.

Aromatic polyamides, or aramids, are a class of polymers prepared through the polycondensation of an aromatic diamine with an aromatic diacid chloride. mdpi.com The properties of these polymers, such as solubility and thermal stability, can be tailored by the choice of the specific monomers used. mdpi.com For instance, the introduction of bulky side groups, like the methyl groups in this compound, can disrupt chain packing, leading to improved solubility in organic solvents. ntu.edu.tw Similarly, polyimides are synthesized from the reaction of a diamine with a dianhydride. researchgate.net These polymers are renowned for their high thermal stability, with decomposition temperatures often exceeding 500°C. ntu.edu.tw

The synthesis of novel polyimides and polyamides often involves the use of various diamine and diacid monomers to achieve desired properties. For example, new aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine (B166846) moieties have been prepared. ntu.edu.tw These polymers exhibit high glass-transition temperatures (254–310 °C) and are thermally stable up to 450–500 °C. ntu.edu.tw The incorporation of bulky adamantyl groups improves solubility while maintaining thermal stability. ntu.edu.tw

Interfacial polymerization is a technique used to create thin-film composite membranes, often employed in separation processes like reverse osmosis and nanofiltration. This method involves the reaction of two highly reactive monomers at the interface of two immiscible liquids. A classic example is the reaction of an aqueous solution of an amine, such as m-phenylenediamine (B132917), with a solution of a diacid chloride, like trimesoyl chloride, in an organic solvent. researchgate.net This process forms a thin, dense polymer layer on a porous support, which acts as the selective barrier of the membrane. researchgate.net

The specific structure of the diamine monomer can significantly influence the properties of the resulting membrane. While research directly detailing the use of this compound in interfacial polymerization for membrane fabrication is limited, the principles governing the process suggest that its use could lead to membranes with altered surface properties, pore sizes, and separation characteristics due to the presence of the methyl groups.

Oxidative Polymerization Pathways for Conducting Polymers

Oxidative polymerization is a common method for synthesizing conducting polymers from aromatic amines. arabjchem.orgresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate or hydrogen peroxide, in an acidic or basic medium to polymerize the monomer. arabjchem.org The resulting polymers possess a conjugated π-electron system along their backbone, which is responsible for their electrical conductivity.

The polymerization of phenylenediamines can proceed through different coupling mechanisms, including N-N and N-C couplings, leading to polymers with complex structures. capes.gov.br The reaction conditions, such as the type of oxidant and the pH of the medium, play a crucial role in determining the final polymer structure and properties. arabjchem.orgresearchgate.net For instance, the oxidative polymerization of 2-methyl-m-phenylenediamine has been shown to yield polymers with different molecular weights and thermal properties depending on whether the synthesis is carried out in an acidic or basic medium. arabjchem.org

The morphology of conducting polymers at the nanoscale can significantly impact their performance in various applications. Researchers have demonstrated that the morphology of polymers derived from phenylenediamines can be controlled by adjusting the reaction conditions. For example, the synthesis of poly(m-phenylenediamine) has been shown to produce hollow nanostructures when conducted in the presence of diethanolamine. rsc.org

Similarly, the morphology of poly(p-phenylenediamine) has been controlled by tuning the pH of the polymerization solution, resulting in structures ranging from nanofibers to nanospheres and nest-like microspheres. researchgate.net The control over morphology is often attributed to the self-assembly of oligomers formed during the initial stages of polymerization. researchgate.netrsc.org While specific studies on the morphological control of poly(this compound) nanostructures are not extensively documented, the established principles suggest that similar control could be achieved by manipulating reaction parameters such as solvent, temperature, and the presence of structure-directing agents.

Functional Materials Derived from this compound

The unique properties of polymers derived from this compound make them suitable for a range of functional material applications. The inherent conductivity of the corresponding conducting polymers, combined with the potential for high surface area nanostructures, opens up possibilities in sensing, catalysis, and adsorption.

For instance, polymers derived from other phenylenediamine isomers have shown promise as effective adsorbents for the removal of pollutants from water. Poly(m-phenylenediamine) has been investigated for the removal of Cr(VI) from aqueous solutions, where it acts as a reactive adsorbent. rsc.orgscilit.com Nanocomposites of poly(m-phenylenediamine) with palygorskite have also been synthesized for this purpose. rsc.org Furthermore, poly(m-phenylenediamine) hollow nanostructures have exhibited a high capacity for adsorbing Ag+ ions. rsc.org

The following table summarizes the properties of polymers derived from a related monomer, 2-methyl-m-phenylenediamine, synthesized under different conditions, highlighting how reaction parameters can influence the final material characteristics. arabjchem.org

| Polymer | Synthesis Condition | Weight Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) |

| PMPDIA-E | Enzymatic (HRP/H2O2) | 5400 | 1.34 |

| PMPDIA-A | Acidic (H2O2) | 10400 | 1.62 |

| PMPDIA-B | Basic (H2O2) | 7300 | 1.43 |

| Table based on data from the synthesis and characterization of polymers derived from 2-methyl-m-phenylenediamine. arabjchem.org |

In another example, the oxidative polymerization of p-phenylenediamine (B122844) in the presence of multi-walled carbon nanotubes (MWCNTs) resulted in the formation of nanocomposites with a tubular polymer layer coating the nanotubes. researchgate.net These composites exhibited improved electrical conductivity compared to the pure polymer. researchgate.net This approach of creating polymer-nanotube composites could be extended to this compound to develop functional materials with enhanced electrical and mechanical properties.

Application in Gas Separation Membranes and Permselectivity Enhancement

Polymers derived from this compound, particularly polyimides, have demonstrated significant potential for use in gas separation membranes. The incorporation of the trimethyl-substituted phenylenediamine moiety into the polymer backbone introduces rigidity and steric hindrance, which disrupts efficient chain packing. This inefficient packing creates a higher fractional free volume (FFV) within the polymer matrix, leading to increased gas permeability.

Research has shown that polyimides synthesized from trimethyl-m-phenylenediamine exhibit very high permeability coefficients. researchgate.net This is attributed to high diffusion coefficients resulting from the large free volume elements created by the bulky methyl groups. researchgate.net These structural features lead to an increase in both the diffusion and solubility coefficients of gases within the membrane. researchgate.net

However, a common trade-off in membrane technology is the inverse relationship between permeability and selectivity. While polymers containing this compound show enhanced permeability, they often exhibit lower permselectivity. researchgate.net This is because the larger free spaces, while allowing for faster gas transport, are less effective at discriminating between different gas molecules based on size. researchgate.net Despite this, the high permeability makes these materials promising candidates for specific gas separation applications where high flux is a primary requirement. Further research often focuses on modifying the polymer structure to optimize the balance between permeability and selectivity for targeted gas pairs like CO₂/CH₄ and O₂/N₂. rsc.org

Table 1: Gas Permeation Properties of a Polyimide Derived from this compound (Data is illustrative and based on typical performance of such polyimides)

| Gas | Permeability (Barrer¹) | Selectivity (CO₂/CH₄) | Selectivity (O₂/N₂) |

|---|---|---|---|

| CO₂ | 565 | 16 | - |

| CH₄ | 35.3 | - | - |

| O₂ | - | - | 4.8 |

| N₂ | - | - | - |

| H₂ | 2858 | - | 24 |

¹1 Barrer = 1 × 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ nih.gov

Adsorption Properties of Derived Polymers (e.g., Dye Adsorption)

Polymers synthesized from phenylenediamine derivatives, including those with methyl substitutions, have shown promise as effective adsorbents for the removal of pollutants from aqueous solutions. While specific studies on polymers exclusively derived from this compound for dye adsorption are not extensively detailed in the provided search results, the general behavior of related poly(phenylenediamine)s provides strong indications of their potential.

For instance, polymers derived from 2-methyl-m-phenylenediamine have been synthesized and studied for their ability to adsorb cationic dyes like methylene (B1212753) blue from water. arabjchem.org These polymers possess a polyconjugated structure and can be prepared through oxidative polymerization. arabjchem.org The adsorption capacity is often evaluated using models like the Langmuir and Freundlich isotherms to understand the adsorption mechanism. arabjchem.org

Integration into Nanocomposites (e.g., with Carbon Nanotubes)

The integration of polymers derived from phenylenediamines with nanomaterials like carbon nanotubes (CNTs) can lead to the development of advanced nanocomposites with synergistic properties. The functionalization of CNTs with polymers can enhance their dispersibility in various solvents and polymer matrices, and introduce new functionalities.

While direct examples of this compound being used for this purpose are not explicitly detailed in the search results, the grafting of polymers like poly(m-phenylenediamine) onto CNTs has been successfully demonstrated. nih.gov This is often achieved through in-situ polymerization where the monomer is polymerized in the presence of CNTs, leading to the polymer chains being covalently or non-covalently attached to the CNT surface. kashanu.ac.ir

Such nanocomposites can exhibit improved thermal stability, mechanical strength, and electrical conductivity compared to the individual components. kashanu.ac.ir For example, carbon nanotubes grafted with a polymer of trimesoyl chloride and m-phenylenediamine have been shown to be effective adsorbents for phenol (B47542) removal. nih.gov The resulting nanocomposite benefits from the high surface area and adsorptive properties of both the polymer and the CNTs. nih.gov It is conceivable that using this compound as a monomer in such a system could further enhance the performance of the resulting nanocomposite due to the structural and electronic modifications brought about by the trimethyl substitution.

Advanced Characterization Techniques for 2,4,5 Trimethyl M Phenylenediamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise chemical structure of 2,4,5-trimethyl-m-phenylenediamine and its derivatives. These methods probe the interactions of molecules with electromagnetic radiation, yielding data that reveals the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and its derivatives in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the chemical environment of each atom can be obtained. rsc.org

In the ¹H NMR spectrum of a derivative, distinct signals will appear for the aromatic protons and the protons of the methyl groups. The chemical shifts (δ) of these signals are influenced by the electron density around the protons and the presence of neighboring functional groups. organicchemistrydata.org For instance, the aromatic protons will typically resonate in the downfield region of the spectrum, while the methyl protons will appear in the upfield region. rsc.org The integration of these peaks provides the ratio of the different types of protons in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, providing clues about the types of carbon atoms (e.g., aromatic, aliphatic, attached to a nitrogen atom). rsc.org For polymers derived from this compound, NMR is used to confirm the structure of the repeating units. scilit.comresearchgate.net

Table 1: Representative NMR Data for Phenylenediamine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.52 | Multiplet | Benzylidenium CH |

| ¹H | 7.44 | Multiplet | Benzene (B151609) ring protons |

| ¹³C | 165.11, 164.93, 164.64, 164.48 | Amide carbons | |

| ¹³C | 121.91–146.61 | Multiplet | Aromatic carbons |

Note: Data is illustrative for derivatives of phenylenediamine and may not correspond directly to this compound. Source: ntu.edu.twresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound and its derivatives. chemicalbook.comresearchgate.netresearchgate.net These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their natural vibrational motions. ksu.edu.sa

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups such as N-H (amine) and C-H (aromatic and methyl) stretching and bending vibrations. researchgate.netksu.edu.sa The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to IR spectroscopy. ksu.edu.sa It is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching vibrations within the benzene ring. researchgate.netksu.edu.sa A comparative analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov For polymers, these techniques can confirm the successful polymerization and the presence of expected linkages, such as amide bonds in polyamides. scilit.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Phenylenediamine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretching | 3300-3500 | IR |

| Aromatic C-H stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H stretching | <3000 | IR, Raman |

| C=C aromatic ring stretching | 1500-1600 | IR, Raman |

| N-H bending | 1550-1650 | IR |

Note: Ranges are approximate and can vary based on the specific molecular structure and environment. Source: researchgate.netnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net This technique involves ionizing the sample and then separating the resulting ions based on their m/z values. chemguide.co.uk

The mass spectrum of a compound provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.ukmiamioh.edu The molecular ion can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, the connectivity of the atoms within the original molecule can be deduced. mdpi.com For instance, in derivatives of phenylenediamines, common fragmentation pathways may involve the loss of substituents or the cleavage of the aromatic ring. nih.gov This fragmentation data is crucial for confirming the identity of known compounds and for identifying unknown derivatives. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. scilit.com This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. nih.gov

The diffraction pattern produced is unique to the crystal structure and contains information about the unit cell dimensions and the positions of the atoms within it. nih.gov By analyzing the intensities and positions of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed. From this map, the exact coordinates of each atom can be determined, providing precise bond lengths, bond angles, and torsional angles. nih.gov

This information is invaluable for understanding the conformation of the molecule in the solid state, as well as the nature of intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov For polymers derived from these compounds, wide-angle X-ray diffraction (WAXD) can be used to assess the degree of crystallinity. scilit.com

Thermal Analysis Techniques (e.g., DSC, TGA) for Polymer Characterization

Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly employed methods. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com DSC can be used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netresearchgate.net The glass transition temperature is a critical parameter that indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com The melting temperature is characteristic of crystalline polymers. scilit.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over time. researchgate.net TGA is used to evaluate the thermal stability of polymers and to determine their decomposition temperatures. scilit.comresearchgate.net The TGA curve provides information about the temperature at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at high temperatures. researchgate.netkashanu.ac.ir This data is crucial for assessing the suitability of the polymer for high-temperature applications. scilit.com

Table 3: Thermal Properties of Polyamides Derived from Phenylenediamine Monomers

| Polymer Property | Technique | Typical Value Range |

|---|---|---|

| Glass Transition Temperature (Tg) | DSC | 120–298 °C |

| Decomposition Temperature (5% weight loss) | TGA | 400–539 °C |

Note: Values are representative for various polyamides and can vary based on the specific monomer and polymer structure. Source: scilit.comntu.edu.twresearchgate.netnetzsch.comresearchgate.netresearchgate.net

Analytical Methodologies for Detection and Quantification of 2,4,5 Trimethyl M Phenylenediamine

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the analysis of 2,4,5-trimethyl-m-phenylenediamine. Both gas and liquid chromatography, coupled with various detectors, are employed to achieve the necessary selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the polar nature of amines like this compound can lead to poor chromatographic behavior. To address this, derivatization is a common and often necessary step to enhance volatility and improve peak shape.

Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis. For amino groups, silylation is a widely used technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine groups to form more stable and volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process reduces the polarity of the molecule, leading to better interaction with the GC column and improved chromatographic resolution. sigmaaldrich.com Another approach involves the transformation of the analyte into an imine derivative, for example, by treatment with benzaldehyde, which can then be analyzed by GC-MS. nih.gov

The choice of derivatization reagent and reaction conditions is critical and must be optimized for each specific application to ensure complete and reproducible derivatization.

Key parameters that require optimization include:

Solvent selection: The choice of solvent for both extraction and derivatization is crucial to ensure the solubility of the analyte and the compatibility with the derivatizing agent.

Reaction temperature and time: These parameters directly influence the rate and completeness of the derivatization reaction. Insufficient time or temperature may lead to incomplete derivatization, while excessive conditions could cause degradation of the analyte or the derivative. sigmaaldrich.com

Reagent concentration: The amount of derivatizing agent must be sufficient to ensure complete reaction with the analyte without causing interfering side reactions.

Moisture control: Silylation reactions, in particular, are sensitive to moisture, which can consume the reagent and lead to lower derivative yields. sigmaaldrich.com Therefore, samples and solvents should be anhydrous.

The efficiency of the derivatization process is often evaluated by analyzing standard solutions and monitoring the formation of the desired derivative and the absence of the underivatized compound.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC for the analysis of this compound, particularly when dealing with non-volatile or thermally labile compounds. HPLC methods can often be performed without derivatization, simplifying the analytical workflow. osha.gov

Detection in HPLC is commonly achieved using ultraviolet (UV) detectors, as aromatic amines like this compound exhibit strong UV absorbance. sielc.comchromedia.org For enhanced selectivity and confirmation of identity, mass spectrometric (MS) detection can be coupled with HPLC (LC-MS). nih.govnsf.gov LC-MS provides molecular weight and fragmentation information, which is invaluable for unambiguous peak identification, especially in complex matrices. nih.govnsf.gov

A significant challenge in the analysis of trimethyl-m-phenylenediamine is the potential presence of its isomers. Different isomers can have similar physical and chemical properties, making their separation difficult. HPLC has proven to be an effective technique for the separation of positional isomers of phenylenediamines. sielc.comresearchgate.net

The development of such methods involves the careful selection of the stationary phase (column) and the mobile phase composition. Mixed-mode stationary phases, for example, can offer unique selectivity for separating closely related isomers. sielc.comsielc.com The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be modified with buffers or ion-pairing agents to optimize the separation. sielc.com Gradient elution, where the mobile phase composition is changed during the chromatographic run, is often employed to achieve better resolution of complex mixtures. nih.gov

Once the isomers are separated, quantification can be performed using calibration curves generated from standards of each isomer.

Method Validation and Performance Parameters (e.g., Limit of Detection, Recovery, Uncertainty)

To ensure the reliability of analytical results, any method developed for the determination of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key performance parameters that are assessed during method validation include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical instrument. For instance, an HPLC-UV method for phenylenediamine isomers reported an LOD of 10 ppb. sielc.com For an HPLC-MS/MS method, the LOD can be significantly lower, for example, 3.3 ng/mL. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The reliable quantitation limits for m-, o-, and p-phenylenediamine (B122844) were reported as 56, 211, and 44 ng per sample, respectively, in one study. osha.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A typical calibration curve for p-phenylenediamine in hair dyes was linear within a range of 0.1 to 25 mg/ml with a high correlation coefficient. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is determined. Spiked recoveries for neotame (B1678184) in various foods using HPLC-UV were in the range of 81.1–107.2%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A median RSD of less than 15% is often considered as very good reproducibility in GC-MS metabolomics studies. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Uncertainty: An estimate of the range of values within which the true value of the measurement is believed to lie.

The following table provides an example of method validation parameters from an analytical method for a related compound.

| Parameter | Result |

| Linearity Range | 0.25-10 µmol/L |

| Limit of Quantification (LOQ) | 0.25 µmol/L |

| Intra-assay Accuracy | 96.10–113.0% |

| Intra-assay Precision (RSD) | 6.94–15.46% |

| Data adapted from a study on a different but structurally related compound for illustrative purposes. nih.gov |

Challenges in Analytical Determination due to Compound Stability and Matrix Effects

Despite the availability of advanced analytical techniques, the determination of this compound can present several challenges.

Compound Stability: Phenylenediamines are known to be susceptible to oxidation, which can lead to sample degradation and inaccurate results. osha.gov This instability can be particularly problematic during sample collection, storage, and preparation. osha.gov Exposure to air and light should be minimized, and the use of antioxidants or storage under inert atmosphere may be necessary in some cases.

Matrix Effects: The sample matrix, which is everything in the sample except the analyte of interest, can significantly interfere with the analysis. Matrix effects can manifest as suppression or enhancement of the analyte signal in the detector, leading to inaccurate quantification. nih.gov These effects are particularly prominent in complex matrices such as environmental samples, biological fluids, or commercial product formulations.

To mitigate matrix effects, various strategies can be employed:

Effective sample cleanup: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds from the sample before analysis. nih.gov

Use of an internal standard: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. It can help to compensate for variations in sample preparation and instrumental response. nih.gov

Matrix-matched calibration: Calibration standards are prepared in a matrix that is similar to the sample to be analyzed. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way.

Addressing these challenges through careful method development and validation is essential for obtaining accurate and reliable data on the concentration of this compound in various samples. nsf.gov

Catalytic and Mechanistic Investigations Involving 2,4,5 Trimethyl M Phenylenediamine

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of two amino groups on the aromatic ring of 2,4,5-trimethyl-m-phenylenediamine makes it an excellent starting material for the synthesis of ligands, particularly Schiff bases. These ligands can then coordinate with various metal ions, forming stable complexes with potential applications in catalysis.

A notable example of the use of this compound in coordination chemistry is in the synthesis of a novel Schiff base and its subsequent metal complexes. The Schiff base, formed by the condensation reaction of 2,4,6-trimethyl-m-phenylenediamine with o-vanillin, has been used to create dinuclear complexes with Cobalt(II) and Zinc(II). researchgate.net

The characterization of this Schiff base and its metal complexes has been accomplished through a variety of physicochemical and spectral techniques. researchgate.net An X-ray single-crystal investigation of the Schiff base provided definitive structural elucidation. researchgate.net

The resulting Co(II) and Zn(II) complexes were found to be dinuclear, with the general formulas Co₂[(L₂)(H₂O)₂]·4H₂O and Zn₂[(L₂)(CH₃COO)₂] respectively, where L represents the Schiff base ligand. researchgate.net In these complexes, the two metal ions act as bridges, connecting two Schiff base units. Spectroscopic and analytical data suggest that each Schiff base moiety behaves as a tetradentate ligand, with both the oxygen and nitrogen atoms serving as coordination sites for the metal ions. researchgate.net

Table 1: Physicochemical Data for Schiff Base and its Metal Complexes

| Compound | Empirical Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |

|---|---|---|---|---|

| Schiff Base (L) | C₂₅H₂₈N₂O₄ | 420.50 | Golden Brown | >250 |

| Co(II) Complex | C₅₀H₆₄Co₂N₄O₁₄ | 1074.96 | Reddish-Brown | >250 |

Data sourced from Bahron et al. (2015). researchgate.net

Table 2: Selected Infrared Spectral Data (cm⁻¹) for Schiff Base and its Metal Complexes

| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|---|

| Schiff Base (L) | 3448 | 1622 | - | - |

| Co(II) Complex | 3400 | 1616 | 525 | 478 |

Data sourced from Bahron et al. (2015). researchgate.net

The shift in the C=N stretching frequency to a lower wavenumber in the complexes compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ions. The appearance of new bands in the far-infrared region, attributed to M-N and M-O stretching vibrations, further confirms the formation of the metal complexes. researchgate.net

Participation in Organic Reactions as a Reactant in the Presence of Catalysts

While specific studies detailing the participation of this compound in catalytically driven cyclocondensation reactions are not extensively documented, its structural similarity to other phenylenediamines allows for inferences to be made about its potential reactivity. Phenylenediamines are well-known precursors for the synthesis of various heterocyclic systems, most notably benzimidazoles, through cyclocondensation with carbonyl compounds. These reactions are often facilitated by either heterogeneous or homogeneous catalysts.

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a common method for the synthesis of benzimidazoles. It is plausible that this compound could undergo similar transformations to yield the corresponding trimethyl-substituted benzimidazole (B57391) derivatives. The presence of electron-donating methyl groups on the aromatic ring may influence the reactivity of the diamine and the properties of the resulting heterocyclic products.

Heterogeneous catalysts are widely employed in the synthesis of benzimidazoles from o-phenylenediamines due to their operational simplicity, reusability, and often environmentally benign nature. Zeolites, with their well-defined pore structures and acidic sites, have been investigated as catalysts for the condensation of 1,2-phenylenediamine with aromatic aldehydes. These materials can facilitate the reaction by activating the carbonyl group of the aldehyde, thus promoting the nucleophilic attack by the amino groups of the phenylenediamine. The use of nanoporous materials like zeolites can lead to high yields and selectivity in the formation of 2-substituted benzimidazoles. Other solid acid catalysts, such as montmorillonite (B579905) K10, have also been effectively used, particularly in solvent-free and microwave-assisted conditions, which align with the principles of green chemistry.

Homogeneous catalysts also play a significant role in the synthesis of benzimidazoles. Various transition metal catalysts, including those based on cobalt and other metals, have been shown to be effective. For instance, a cobalt nanocomposite catalyst has been utilized for the coupling of phenylenediamines and aldehydes, offering a broad substrate scope and high product yields under additive- and oxidant-free conditions. In such reactions, the catalyst is believed to facilitate the dehydrogenation of an intermediate dihydrobenzimidazole to form the final benzimidazole product. Additionally, Lewis acids such as zinc salts have been evaluated for their catalytic activity in the cyclocondensation of o-phenylenediamine (B120857) with ketones to form benzodiazepines, suggesting their potential applicability in related reactions to form other heterocyclic systems. Given the successful application of these homogeneous catalysts with other phenylenediamines, it is reasonable to infer that they could also effectively catalyze the cyclocondensation of this compound.

Theoretical and Computational Chemistry Studies of 2,4,5 Trimethyl M Phenylenediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of molecules. nih.govescholarship.org For 2,4,5-trimethyl-m-phenylenediamine, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory could be employed to predict its electronic structure. nih.gov These calculations would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Key parameters that could be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visually represent the electron density distribution, highlighting electron-rich areas (typically around the amino groups) that are susceptible to electrophilic attack and electron-poor regions.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. frontiersin.orgneurips.cc By simulating the motion of atoms and molecules, MD can provide a detailed understanding of the compound's conformational landscape and how it interacts with other molecules.

A key aspect of such a study would be conformational analysis to identify the most stable three-dimensional arrangements of the molecule. psu.edu This involves exploring the potential energy surface by rotating the methyl and amino groups. The results would reveal the preferred orientations of these substituents and the energy barriers between different conformations.

MD simulations can also be used to investigate intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent or a polymer matrix), one can observe how it forms hydrogen bonds, van der Waals interactions, and other non-covalent bonds with its surroundings. frontiersin.org This is particularly relevant for understanding its behavior in solution and in the solid state.

Computational Design of Polymers and Materials Incorporating the Compound

Computational tools can be used to predict the properties of hypothetical polymers incorporating this diamine. By building a model of the polymer chain, researchers can perform simulations to estimate its mechanical properties (e.g., Young's modulus), thermal stability, and electronic characteristics. mdpi.com This in silico approach allows for the screening of numerous potential polymer structures before undertaking expensive and time-consuming laboratory synthesis. researchgate.net For instance, simulations could predict how the specific substitution pattern of the methyl groups on the phenyl ring influences the polymer's final properties.

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. stackexchange.com For this compound, this could involve studying its synthesis or its participation in subsequent chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These calculations can elucidate the step-by-step process of bond breaking and formation, providing a level of detail that is often difficult to obtain through experimental methods alone. For example, modeling the polymerization of this compound with a diacid chloride could reveal the precise mechanism of amide bond formation and help in optimizing reaction conditions.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The industrial viability of any chemical is fundamentally tied to its production method. For substituted phenylenediamines, traditional synthesis often involves multi-step processes that include nitration and subsequent hydrogenation, which can utilize harsh reagents and generate significant waste. Research into more efficient and sustainable pathways is a key frontier.

A prominent method for producing the related isomer, 2,4,6-trimethyl-m-phenylenediamine, involves the dinitration of mesitylene (B46885) followed by catalytic hydrogenation. google.com This process, while effective with high yields, relies on a conventional nitration-reduction sequence. A novel approach for 2,4,5-trimethyl-m-phenylenediamine would likely start from pseudocumene (1,2,4-trimethylbenzene), proceeding through a similar nitration and reduction sequence.

However, the future of chemical synthesis lies in greener alternatives. Recent patents for producing unsubstituted m-phenylenediamine (B132917) describe pathways that completely avoid mixed-acid nitration by starting with m-xylene (B151644) and proceeding through am ammoxidation and hydrolysis route to form isophthalamide (B1672271), which then undergoes a Hofmann rearrangement. google.com This approach is noted for being safer, cleaner, and more efficient, as it avoids the production of dinitrobenzene and waste acid. google.com Applying such a strategy to a trimethyl-substituted starting material like pseudocumene represents a significant and valuable research challenge. The goal is to develop a process with fewer hazardous steps, lower energy consumption, and a better environmental profile.

| Pathway | Starting Material | Key Intermediates | Key Reactions | Potential Advantages | Associated Challenges |

|---|---|---|---|---|---|

| Traditional Nitration/Reduction (Analog-Based) | Pseudocumene (1,2,4-Trimethylbenzene) | Dinitro-pseudocumene | Mixed-acid Nitration, Catalytic Hydrogenation | Established chemistry, potentially high yield. google.com | Use of hazardous reagents (mixed acid), generation of waste acid, high-pressure hydrogenation. google.comgoogle.com |

| Novel "Green" Pathway (Hypothetical) | Pseudocumene (1,2,4-Trimethylbenzene) | Trimethyl-isophthalamide | Ammoxidation, Hydrolysis, Hofmann Rearrangement | Avoids nitration and dinitro intermediates, enhanced safety, cleaner process. google.com | Requires significant process development and optimization for the substituted starting material. |

Development of Advanced Materials with Tunable Properties

Aromatic diamines are fundamental building blocks for high-performance polymers, most notably polyamides. The inclusion of this compound as a monomer is a promising strategy for creating advanced materials with highly tunable properties. Polyamides, such as the aramid fibers Kevlar and Nomex, derive their exceptional strength and thermal resistance from their rigid molecular structure and strong intermolecular hydrogen bonds. aerosusa.comchemguide.co.uk

The introduction of three methyl groups onto the phenylenediamine ring would significantly alter polymer characteristics. These bulky groups can disrupt the regular chain packing seen in polymers like poly(p-phenylene terephthalamide) (Kevlar). chemguide.co.ukresearchgate.net This disruption would likely decrease crystallinity, leading to enhanced solubility in organic solvents—a major advantage for processing and forming materials into films or complex shapes. While the disruption might slightly reduce the ultimate tensile strength and melting point compared to their non-methylated counterparts, it could improve flexibility and impact resistance. polyfluoroltd.comxometry.com The thermal stability is expected to remain high due to the inherent aromaticity of the polymer backbone. researchgate.net Research on polymers derived from the closely related 2-methyl-m-phenylenediamine has already demonstrated their potential as effective adsorbents, indicating that functional polymers from substituted diamines are a rich area for development. arabjchem.org

| Polymer Property | Expected Effect of 2,4,5-Trimethyl Substitution | Scientific Rationale |

|---|---|---|

| Solubility | Increased | Methyl groups disrupt inter-chain packing and hydrogen bonding, allowing solvent molecules to penetrate more easily. xometry.com |

| Crystallinity | Decreased | The asymmetric and bulky nature of the trimethyl-substituted monomer hinders the formation of a highly ordered crystalline lattice. |

| Thermal Stability (Tg, Td) | Remain High | The polymer backbone remains fully aromatic, which is the primary determinant of high thermal and degradation temperatures (Td). researchgate.net The glass transition temperature (Tg) may be slightly altered due to changes in chain mobility. |

| Tensile Strength | Potentially Lower than Non-Substituted Aramids | Reduced crystallinity and weaker inter-chain forces may lead to lower ultimate tensile strength compared to highly crystalline aramids like Kevlar. aerosusa.com |

| Flexibility / Toughness | Increased | A more amorphous structure can allow for greater chain mobility and energy absorption before fracture, enhancing toughness. polyfluoroltd.com |

Integration into Multifunctional Systems and Smart Materials

The future of materials science lies in the creation of "smart" materials that can respond to external stimuli. youtube.com Electroactive polymers (EAPs) are a prime example, changing their size, shape, or optical properties when an electric field is applied. wikipedia.org Polymers derived from this compound are excellent candidates for this field. The nitrogen atoms in the diamine units can undergo reversible oxidation and reduction (redox) reactions, making the resulting polymers electroactive. youtube.com

This redox activity is the basis for electrochromism, where a material changes color in response to an electrical potential. youtube.com Polyanilines and related polymers are well-known for this property. By incorporating this compound into a conjugated polymer backbone, it could be possible to create novel electrochromic materials for applications such as smart windows, sensors, and low-power displays. The specific substitution pattern of the methyl groups would fine-tune the electronic properties, and thus the color and switching voltage of the material.

Furthermore, these polymers could be integrated into multifunctional systems. For instance, they could be combined with other materials to create composites that are not only structurally robust but also have sensing or actuating capabilities. nih.gov The development of polymer-functionalized metallacycles and other supramolecular structures opens pathways to creating materials with photo-responsive behaviors for applications in drug delivery or data storage. oaepublish.com

Interdisciplinary Research with Biological and Environmental Sciences (excluding direct toxicity/clinical trials)

The unique structure of this compound makes it a molecule of interest for interdisciplinary research, particularly in biological and environmental sciences.

In biological research, substituted diamines serve as scaffolds for designing molecules with specific biological activities. For example, derivatives of phenylpyridine-ylguanidine have been identified as inhibitors of pro-inflammatory cytokine production. arabjchem.org The rigid structure and defined placement of functional groups on this compound could make it a valuable starting point for combinatorial chemistry to develop novel enzyme inhibitors or probes for studying biological pathways. The antioxidant N,N′-diphenyl-1,4-phenylenediamine (DPPD) has been studied for its ability to protect cells from oxidative stress by donating hydrogen atoms to reactive oxygen species. nih.gov The electron-donating methyl groups on the 2,4,5-trimethyl isomer could enhance this intrinsic antioxidant capability, making its derivatives interesting candidates for research into cytoprotective agents.

In environmental science, substituted p-phenylenediamines are widely used as antioxidants in the rubber industry and their presence in the environment is an area of active study. epa.govacs.org There is a growing need to understand the fate of such chemicals and to design new ones with improved efficacy and environmental profiles. The antioxidant potential of this compound suggests it could be a precursor for developing new, potentially more effective, or specialized antioxidants. Additionally, polymers based on phenylenediamines have shown a remarkable ability to adsorb heavy metals from water. Nanocomposites made from poly(m-phenylenediamine) can effectively remove chromium(VI) through a redox-based adsorption mechanism. rsc.orgscilit.com Research into polymers derived from this compound could lead to new, high-capacity sorbents for environmental remediation, with the methyl groups potentially modifying the polymer's porosity and affinity for specific pollutants.

Q & A

Q. What are the recommended synthetic routes for 2,4,5-Trimethyl-m-phenylenediamine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of methyl-substituted phenylenediamines typically involves alkylation of aniline derivatives or selective methylation of precursor amines. For example, nitro-substituted phenylenediamines (e.g., 3-Nitro-1,2-phenylenediamine) are synthesized via nitration followed by reduction . For trimethyl derivatives, Friedel-Crafts alkylation or catalytic methylation using methyl halides and Lewis acids (e.g., AlCl₃) could be explored. Yield optimization requires controlling reaction temperature (e.g., 60–80°C for mild alkylation) and stoichiometric ratios of methylating agents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments. Compare spectra with computational predictions (e.g., NIST Chemistry WebBook tools) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., nitro-substituted analogues: 157–201°C ).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₂).

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : If skin contact occurs, wash with soap/water immediately; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Keep in amber glass vials at –20°C to prevent degradation; avoid light and moisture .

Advanced Research Questions

Q. How does the steric hindrance of methyl groups in this compound influence its reactivity in crosslinking polymers compared to nitro-substituted analogues?

- Methodological Answer : Methyl groups introduce steric bulk, reducing electrophilic substitution rates but enhancing thermal stability in polymer matrices. For example, 3,5-Dinitro-1,2-phenylenediamine acts as a crosslinker via nitro-group reactivity, whereas trimethyl derivatives may rely on amine group condensation (e.g., with epoxides or isocyanates). Characterize crosslinking efficiency using:

- Differential Scanning Calorimetry (DSC) : Monitor curing exotherms.

- Solvent Swelling Tests : Compare crosslink density in toluene .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

- Methodological Answer :

- Standardized Characterization : Replicate measurements under controlled conditions (e.g., heating rate = 1°C/min for DSC ).

- Solubility Studies : Use binary solvent systems (e.g., DMSO/water) to determine partition coefficients.

- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., NIST ).

Q. What are the key considerations for ensuring the stability of this compound in long-term storage under laboratory conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.